2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Description
2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (molecular formula: C₂₃H₂₄N₄O₅; molecular weight: 436.47 g/mol) is a synthetic acetamide derivative characterized by a phthalazinone core substituted with two methoxy groups at positions 7 and 8, linked via an acetamide bridge to a 5-methoxyindole-3-ethyl moiety . Its synthesis and characterization are inferred from analogous methods in the literature, including copper-catalyzed cycloadditions and azide-alkyne couplings .
Properties
Molecular Formula |
C23H24N4O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O5/c1-30-16-5-6-18-17(10-16)14(11-25-18)8-9-24-20(28)13-27-23(29)21-15(12-26-27)4-7-19(31-2)22(21)32-3/h4-7,10-12,25H,8-9,13H2,1-3H3,(H,24,28) |
InChI Key |
QCOFEDDYWRZHBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate phthalic anhydride derivatives with hydrazine derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with Indole Derivative: The indole moiety is synthesized separately and then coupled with the phthalazinone core through an acetamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of phthalazinone and indole derivatives in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medicinally, 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or alter receptor function by mimicking or blocking natural ligands.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, emphasizing differences in substituents, pharmacological profiles, and physicochemical properties.
N-{2-[1-({3-[2-(Acetylamino)Ethyl]-5-Methoxy-1H-Indol-2-yl}Methyl)-5-Methoxy-1H-Indol-3-yl]-Ethyl}Acetamide
- Structure : Features a bis-indole scaffold with dual 5-methoxy substitutions and an acetylated ethylamine linker.
- Key Differences: Lacks the phthalazinone ring, instead incorporating a methylene-bridged indole system.
- Physicochemical Impact : Increased molecular weight (vs. target compound) and hydrophobicity due to dual indole moieties may reduce solubility.
N-(2-(1-((1-(2-(5-Bromo-2,3-Dioxoindolin-1-yl)Ethyl)-1H-1,2,3-Triazol-5-yl)Methyl)-5-Methoxy-1H-Indol-3-yl)Ethyl)Acetamide
- Structure : Integrates a triazole ring, bromo-dioxoindoline, and 5-methoxyindole-ethyl acetamide.
- Key Differences: The triazole linker and bromo-dioxoindoline substituent introduce steric bulk and electronic effects distinct from the phthalazinone core.
- Pharmacological Relevance : Enhanced binding to kinases or nucleic acids due to triazole’s hydrogen-bonding capacity and bromo’s halogen bonding .
- Metabolic Stability : Triazole rings often improve metabolic stability compared to ester or amide linkages .
2-(1-Ethyl-5-Methoxy-1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide
- Structure: Substitutes the phthalazinone with a 2-oxoacetamide group and a 4-methoxyphenyl moiety.
- Pharmacological Relevance : Demonstrated activity in crystallographic studies as a kinase inhibitor scaffold, suggesting similar applications for the target compound .
- Solubility: The 4-methoxyphenyl group may reduce aqueous solubility compared to the phthalazinone’s polar oxygen atoms .
Melatonin (N-Acetyl-5-Methoxytryptamine)
- Structure : Simpler indole derivative with a 5-methoxy group and acetylated ethylamine side chain.
- Key Differences: Absence of the phthalazinone and acetamide bridge results in a smaller molecular footprint.
- Pharmacological Relevance: Primarily targets melatonin receptors (MT₁/MT₂) for sleep regulation, whereas the target compound’s phthalazinone may confer broader kinase inhibition .
Structural and Functional Analysis Table
Pharmacological Implications
- Target Compound vs. Melatonin Analogs: The phthalazinone core may redirect activity from circadian rhythm modulation (melatonin’s role) to enzyme inhibition, leveraging the planar aromatic system for ATP-binding pocket interactions .
- Role of Methoxy Groups: The 5-methoxyindole moiety is conserved across analogs, suggesting importance in receptor binding; additional 7,8-dimethoxy groups on phthalazinone could enhance solubility or π-π stacking .
- Triazole and Halogen Effects: Compounds with triazole () or bromo substituents exhibit improved target engagement but may face toxicity challenges compared to the target’s phthalazinone .
Biological Activity
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.5 g/mol. The structure features a phthalazine core with methoxy substitutions and an indole moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O4 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | UERUDWXVNHWLEZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from the phthalazine core. Common reagents include dimethoxybenzene and hydrazine hydrate, often conducted under reflux conditions in organic solvents like ethanol or acetonitrile. Catalysts such as sulfuric acid may be used to facilitate the reaction .
Antimicrobial Properties
Research indicates that derivatives of phthalazine and indole structures exhibit significant antimicrobial activity. Specifically, compounds similar to the one in focus have shown efficacy against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis .
In vitro studies have demonstrated low minimum inhibitory concentrations (MICs) for related compounds, suggesting potent antibacterial effects. For instance, some analogues exhibited MIC values as low as 0.98 µg/mL against MRSA .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies have reported significant cytotoxicity against A549 lung cancer cells and other tumor cell lines . The mechanism appears to involve the inhibition of cell proliferation through apoptosis induction.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial and cancer cells. This interaction may involve binding to enzymes or receptors that regulate critical cellular pathways, leading to alterations in cell viability and function .
Study 1: Antibacterial Evaluation
A study focusing on the antibacterial properties of similar compounds highlighted their effectiveness against biofilm formation by S. aureus . The results indicated that certain derivatives could inhibit biofilm development significantly, which is crucial in treating chronic infections .
Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative activity of related indole derivatives against multiple human cancer cell lines. The findings revealed that several compounds showed preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts, indicating potential for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
